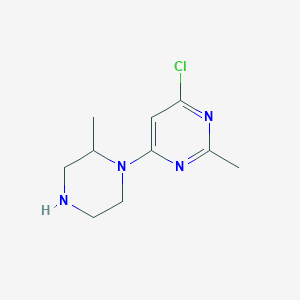4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine
CAS No.: 2090962-98-2
Cat. No.: VC3135980
Molecular Formula: C10H15ClN4
Molecular Weight: 226.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2090962-98-2 |
|---|---|
| Molecular Formula | C10H15ClN4 |
| Molecular Weight | 226.7 g/mol |
| IUPAC Name | 4-chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine |
| Standard InChI | InChI=1S/C10H15ClN4/c1-7-6-12-3-4-15(7)10-5-9(11)13-8(2)14-10/h5,7,12H,3-4,6H2,1-2H3 |
| Standard InChI Key | RZCQSCHROURYLF-UHFFFAOYSA-N |
| SMILES | CC1CNCCN1C2=CC(=NC(=N2)C)Cl |
| Canonical SMILES | CC1CNCCN1C2=CC(=NC(=N2)C)Cl |
Introduction
Chemical Properties
Molecular Structure and Formula
4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine has the molecular formula C10H15ClN4. The compound's structure consists of a pyrimidine core with the following substitution pattern:
-
Position 2: Methyl group (CH3)
-
Position 4: Chlorine atom (Cl)
-
Position 6: 2-Methylpiperazin-1-yl group (C5H11N2)
The molecular weight of this compound is approximately 226.71 g/mol. The presence of the 2-methylpiperazine moiety introduces chirality to the molecule, potentially resulting in enantiomers with distinct properties and biological activities.
Physical Properties
While specific physical property data for 4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine is limited in the available literature, several properties can be inferred based on its chemical structure and similar pyrimidine derivatives:
| Property | Expected Value | Basis for Estimation |
|---|---|---|
| Physical State | Solid at room temperature | Typical for similar substituted pyrimidines |
| Solubility | Moderate solubility in organic solvents; limited water solubility | Based on structural features |
| pKa | Approximately 7-8 for the piperazine nitrogen | Characteristic of piperazine-containing compounds |
| Log P | ~2-3 | Estimated based on lipophilicity contributions of substituents |
| Melting Point | Likely 80-150°C | Common range for similar pyrimidine derivatives |
The piperazine moiety confers basic properties to the molecule, likely improving water solubility under acidic conditions through protonation. The chlorine atom and methyl groups contribute to the compound's lipophilicity, potentially enhancing membrane permeability while affecting aqueous solubility.
Synthesis Pathways
The synthesis of 4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine likely follows established methods for functionalized pyrimidines. Based on synthetic routes for similar compounds, a possible synthetic pathway could involve:
-
Starting with 4,6-dichloropyrimidine or 4,6-dichloro-2-methylpyrimidine
-
Performing selective nucleophilic aromatic substitution at the 6-position with 2-methylpiperazine
-
Purification and isolation of the final product
The regioselectivity of nucleophilic substitution typically favors the 6-position over the 4-position in pyrimidines due to electronic factors. Temperature control and stoichiometry are critical factors in achieving selective mono-substitution.
Alternative synthetic approaches might include:
-
Suzuki or Buchwald-Hartwig coupling reactions using appropriate catalysts
-
Direct displacement of activated pyrimidine intermediates with 2-methylpiperazine
-
Construction of the pyrimidine ring with the desired substituents already in place
Research Status and Development
Current Research Findings
Studies on substituted pyrimidines with varying functional groups have shown that these compounds can exhibit significant biological activities. For example, research on thieno[2,3-d]pyrimidine derivatives has demonstrated selective inhibition of MCL-1, an anti-apoptotic protein important in cancer .
The effect of core replacement in pyrimidine-based compounds has been investigated, showing that the nature and position of heteroatoms in the pyrimidine ring significantly impact both binding affinity and cellular activity. These findings suggest that the specific arrangement of substituents in 4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine could be critical for its biological properties .
Comparison with Related Compounds
Comparison with structurally related compounds provides context for understanding the potential properties of 4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine:
4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine, which shares some structural similarities with our compound of interest, has been documented to have hazard classifications including acute toxicity (harmful if swallowed), skin irritation, eye irritation, and potential respiratory irritation . While these hazards cannot be directly extrapolated to 4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine, they suggest potential safety considerations for structurally related compounds.
Structure Optimization Strategies
Based on studies of related compounds, several strategies for optimizing the structure of 4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine might be considered:
-
Modification of the pyrimidine core to related heterocycles (e.g., thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine) to potentially enhance binding affinity
-
Exploration of different substituents at the 4-position, such as other halogens or functional groups, to optimize electronic properties and binding interactions
-
Investigation of stereochemical aspects related to the 2-methylpiperazine moiety to identify the most active stereoisomer
-
Addition of hydrogen bond donors or acceptors to improve target specificity and binding affinity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume